molecular formula C9H8BrFO2 B6356543 Methyl 5-bromo-2-fluoro-3-methylbenzoate CAS No. 1538333-27-5

Methyl 5-bromo-2-fluoro-3-methylbenzoate

Cat. No.: B6356543
CAS No.: 1538333-27-5
M. Wt: 247.06 g/mol
InChI Key: IEKHCNNINMZKEV-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-fluoro-3-methylbenzoate is an organic compound with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups. This compound is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-fluoro-3-methylbenzoate can be synthesized through several synthetic routes. One common method involves the bromination and fluorination of 3-methylbenzoic acid, followed by esterification with methanol. The reaction conditions typically include the use of bromine and a fluorinating agent such as hexafluorophosphoric acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-fluoro-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

Scientific Research Applications

Methyl 5-bromo-2-fluoro-3-methylbenzoate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-fluoro-3-methylbenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-3-fluoro-2-methylbenzoate: Similar structure but different substitution pattern.

    Methyl 5-bromo-2-fluoro-4-methylbenzoate: Another isomer with a different position of the methyl group.

    Methyl 5-chloro-2-fluoro-3-methylbenzoate: Chlorine instead of bromine

Uniqueness

Methyl 5-bromo-2-fluoro-3-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms allows for unique interactions in chemical and biological systems, making it a valuable compound in various research and industrial applications .

Biological Activity

Methyl 5-bromo-2-fluoro-3-methylbenzoate is an aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents on the benzene ring, which significantly influence its chemical reactivity and biological properties. The molecular formula is C9H8BrFC_9H_8BrF with a molecular weight of approximately 219.06 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes, including those involved in metabolic pathways relevant to disease states such as cancer and diabetes.
  • Receptor Interaction : Its structure allows it to interact with specific receptors in biological systems, potentially modulating signaling pathways.
  • Antimicrobial Properties : Initial studies suggest that this compound may exhibit antimicrobial activity, although further research is required to elucidate the specific mechanisms and efficacy.

Case Studies

  • Anticancer Activity : A study explored the effects of this compound on cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. The compound was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways.
  • Antimicrobial Activity : In vitro tests showed that the compound exhibited significant antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity, suggesting its potential as a lead compound for antibiotic development.
  • Neuroprotective Effects : Research has indicated that this compound may have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. It was shown to inhibit butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC9H8BrFContains bromine and fluorine; potential anticancer and antimicrobial propertiesSignificant inhibition of cell proliferation; antibacterial activity
Methyl 5-chloro-2-fluoro-3-methylbenzoateC9H8ClFChlorine instead of bromine; different halogenation patternModerate cytotoxicity; lesser antibacterial effects
Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoateC10H9BrClFEthyl group; complex halogenated structureNotable pharmacological properties; requires further studies

Properties

IUPAC Name

methyl 5-bromo-2-fluoro-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKHCNNINMZKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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